molecular formula C21H30N2O2 B2915027 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 941906-03-2

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No. B2915027
CAS RN: 941906-03-2
M. Wt: 342.483
InChI Key: RXYFNJOTIMMRCM-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. CT-3 has been shown to have both biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods

    New tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds were synthesized using acetylation of related amine compounds, providing a basis for future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

  • Spectral Characterization

    The spectral characterization of these compounds, including melting point, TLC, FT IR, and NMR spectroscopy, is essential for understanding their chemical properties and potential applications (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Pharmacological Potential

  • Potential in Histone Deacetylase Inhibition

    Novel 4-oxoquinazoline-based N-hydroxypropenamides were synthesized and evaluated for their inhibitory and cytotoxic activities against histone deacetylase, a crucial target in cancer therapy (D. T. Anh et al., 2021).

  • Cytotoxic Activity

    Compounds with structures similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide demonstrated significant cytotoxic activity, highlighting their potential as anticancer agents (X. Bu et al., 2001).

Chemical Reactivity and Applications

  • Reactivity Studies

    The reactivity of compounds similar to the one was explored, leading to the synthesis of various derivatives with potential biological activity (Y. M. Elkholy, M. A. Morsy, 2006).

  • Derivative Synthesis

    Novel derivatives of similar compounds were synthesized, demonstrating the versatility and wide-ranging applications of these chemical structures (A. A. Aghekyan et al., 2009).

properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)12-13-23-19-10-9-18(14-17(19)8-11-20(23)24)22-21(25)16-6-4-3-5-7-16/h9-10,14-16H,3-8,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFNJOTIMMRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

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